2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide
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Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is an organic compound with the molecular formula C12H15NS It is a derivative of tetrahydronaphthalene, which is a hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethanethioamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrogenated form of naphthalene with similar structural features.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol: A related compound with an alcohol group instead of a thioamide group.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable target for research and development .
Properties
Molecular Formula |
C12H15NS |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanethioamide |
InChI |
InChI=1S/C12H15NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2,(H2,13,14) |
InChI Key |
CWWMACAZJXYBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(=S)N |
Origin of Product |
United States |
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